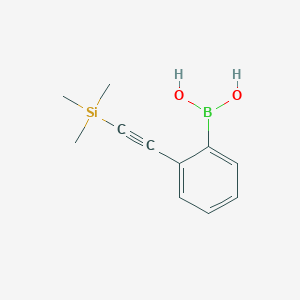
(2-((Trimethylsilyl)ethynyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((Trimethylsilyl)ethynyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trimethylsilyl-ethynyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Trimethylsilyl)ethynyl)phenyl)boronic acid typically involves the reaction of 2-bromo-1-(trimethylsilyl)ethyne with a boronic acid derivativeThis reaction is carried out under mild conditions, often using a palladium catalyst and a base such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-((Trimethylsilyl)ethynyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The trimethylsilyl-ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the trimethylsilyl-ethynyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction can produce borane derivatives.
Scientific Research Applications
(2-((Trimethylsilyl)ethynyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through boronate ester formation.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-((Trimethylsilyl)ethynyl)phenyl)boronic acid involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The trimethylsilyl-ethynyl group can also participate in reactions through nucleophilic attack or substitution, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar structure but lacks the trimethylsilyl-ethynyl group.
(3-((Trimethylsilyl)ethynyl)phenyl)boronic acid: Similar structure with the trimethylsilyl-ethynyl group at a different position on the phenyl ring.
2,4,6-Trimethylphenylboronic acid: Contains additional methyl groups on the phenyl ring.
Uniqueness
The presence of the trimethylsilyl-ethynyl group in (2-((Trimethylsilyl)ethynyl)phenyl)boronic acid provides unique reactivity and selectivity in chemical reactions. This makes it a valuable reagent for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H15BO2Si |
|---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
[2-(2-trimethylsilylethynyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BO2Si/c1-15(2,3)9-8-10-6-4-5-7-11(10)12(13)14/h4-7,13-14H,1-3H3 |
InChI Key |
DMUPRWYWMYQVEV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C#C[Si](C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



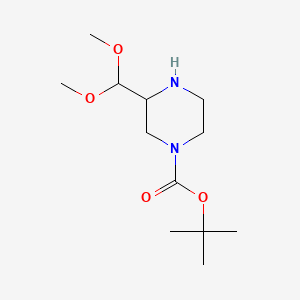

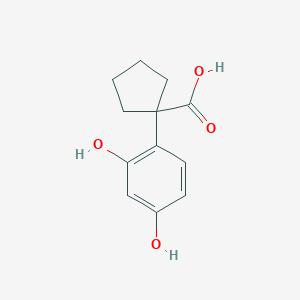

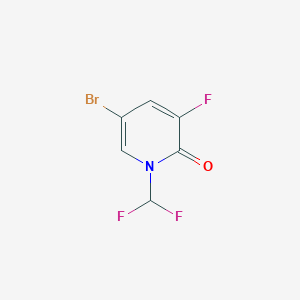

![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)

methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)

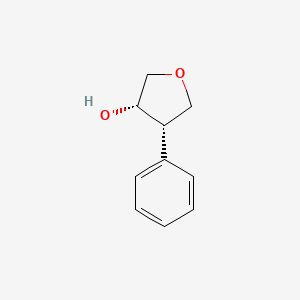

amine hydrochloride](/img/structure/B13475559.png)
